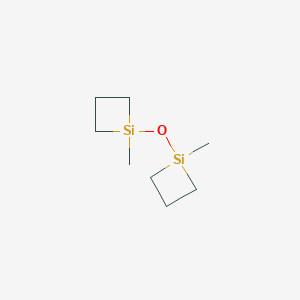
1,1'-Oxybis(1-methylsiletane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Oxybis(1-methylsiletane) is an organosilicon compound characterized by the presence of silicon atoms bonded to oxygen and carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Oxybis(1-methylsiletane) typically involves the reaction of silacyclobutane derivatives with oxygen-containing reagents. One common method includes the reaction of 1-methylsilacyclobutane with oxygen or oxygen donors under controlled conditions to form the desired compound .
Industrial Production Methods: Industrial production of 1,1’-Oxybis(1-methylsiletane) may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Oxybis(1-methylsiletane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds are commonly employed.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silacyclobutane derivatives.
Applications De Recherche Scientifique
1,1’-Oxybis(1-methylsiletane) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-Oxybis(1-methylsiletane) involves its interaction with various molecular targets. The silicon-oxygen bonds in the compound can interact with biological molecules, potentially altering their structure and function. This interaction can lead to changes in cellular pathways and processes, making the compound useful in biomedical applications .
Comparaison Avec Des Composés Similaires
- 1,1’-Oxybis(1-methylsilinane)
- 1,1’-[1,2-Propanediylbis(oxy)]bis(1-methylsiletane)
- 1,1’-Oxybis(2,4-dibromobenzene)
Comparison: 1,1’-Oxybis(1-methylsiletane) is unique due to its specific silicon-oxygen-silicon linkage, which imparts distinct chemical properties compared to other similar compounds. For instance, 1,1’-Oxybis(1-methylsilinane) has a different arrangement of silicon and oxygen atoms, leading to variations in reactivity and applications.
Propriétés
Numéro CAS |
26341-96-8 |
|---|---|
Formule moléculaire |
C8H18OSi2 |
Poids moléculaire |
186.40 g/mol |
Nom IUPAC |
1-methyl-1-(1-methylsiletan-1-yl)oxysiletane |
InChI |
InChI=1S/C8H18OSi2/c1-10(5-3-6-10)9-11(2)7-4-8-11/h3-8H2,1-2H3 |
Clé InChI |
KUHQURBXGBPODQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CCC1)O[Si]2(CCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


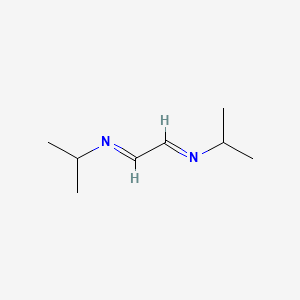
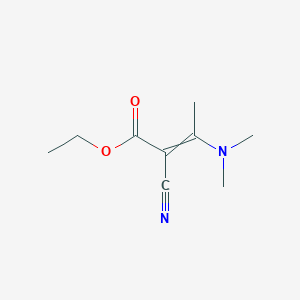
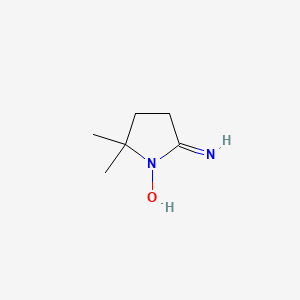
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
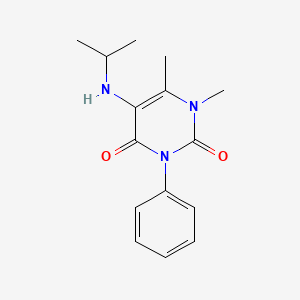
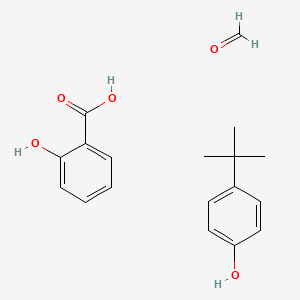
![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)
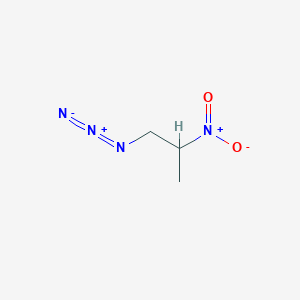
![2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B14685539.png)
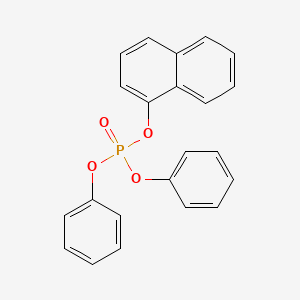
![1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-](/img/structure/B14685546.png)
![5-[(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685549.png)
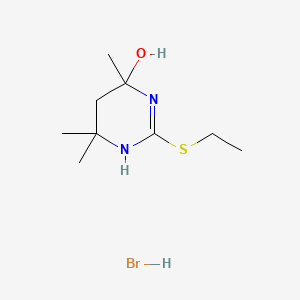
![(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone](/img/structure/B14685557.png)
